Magnesium--palladium (1/1)
Description
Magnesium–palladium (1/1) is an intermetallic compound characterized by a 1:1 stoichiometric ratio of magnesium (Mg) and palladium (Pd). This compound is synthesized through high-temperature solid-state reactions or mechanochemical methods, forming a crystalline structure where the atoms are arranged in a defined lattice. Its unique properties arise from the synergistic interaction between Mg (a lightweight, highly reducing metal) and Pd (a transition metal with exceptional catalytic and hydrogen-absorption capabilities).
Key applications of Mg–Pd (1/1) include:
- Hydrogen Storage: As a metal hydride, Pd-based compounds can absorb hydrogen volumes up to 900 times their own, making them promising for energy storage . Mg–Pd (1/1) may combine Pd’s high absorption capacity with Mg’s lightweight nature, though its kinetics and stability require further optimization.
Properties
CAS No. |
60922-14-7 |
|---|---|
Molecular Formula |
MgPd |
Molecular Weight |
130.73 g/mol |
IUPAC Name |
magnesium;palladium |
InChI |
InChI=1S/Mg.Pd |
InChI Key |
KHTIGPKSZNZLNJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Pd] |
Origin of Product |
United States |
Comparison with Similar Compounds
Palladium-Based Hydrides (e.g., PdHₓ)
PdHₓ, a non-stoichiometric hydride, exhibits exceptional hydrogen absorption at room temperature. However, Pd’s high cost and density limit its scalability. In contrast, Mg–Pd (1/1) integrates Mg to reduce weight and cost, though its hydrogenation kinetics are slower compared to pure Pd .
| Property | PdHₓ | Mg–Pd (1/1) |
|---|---|---|
| H₂ Absorption Capacity | ~900× volume (Pd basis) | Theoretical improvement via Mg synergy |
| Density | High (12.02 g/cm³) | Lower (Mg reduces density) |
| Cost | High (Pd scarcity) | Moderate (Mg abundance) |
Magnesium-Based Hydrides (e.g., MgH₂)
MgH₂ is a lightweight hydride with high hydrogen capacity (7.6 wt%) but suffers from slow desorption kinetics and high decomposition temperatures (>300°C). Mg–Pd (1/1) may mitigate these issues by leveraging Pd’s catalytic activity to lower activation barriers .
Aluminum–Magnesium Alloy Clusters
Al–Mg alloys, such as Al₁₂Mg₁₇, exhibit distinct geometries and electronic properties due to charge transfer between Al and Mg. These clusters are studied for their magnetic and catalytic behaviors but lack Pd’s hydrogen-storage functionality. Mg–Pd (1/1), by contrast, prioritizes hydrogen interactions over structural alloying .
Other Intermetallic Hydrides (e.g., LaNi₅, FeTi)
LaNi₅ and FeTi are benchmark hydrides with moderate hydrogen capacities (1.4–1.8 wt%). Mg–Pd (1/1) could surpass these in capacity if optimized but faces challenges in cycle stability and synthesis costs .
Palladium and Magnesium Nanoparticles
Pd nanoparticles (NPs) show antimicrobial and anticancer properties , while MgO NPs induce apoptosis in cancer cells via reactive oxygen species (ROS) . Mg–Pd (1/1) differs as an intermetallic but could be explored for synergistic biomedical effects if nanostructured.
Coordination Complexes (e.g., Mg/Pd Porphyrins)
Mg–porphyrins exhibit intense fluorescence for optoelectronic applications, whereas Pd–porphyrins show weak fluorescence but excel in singlet oxygen generation.
Critical Research Findings
- Hydrogen Storage : Pd’s hydrogen capacity in Mg–Pd (1/1) is theoretically enhanced by Mg’s reducing power, but practical deployment requires improved desorption kinetics .
- Chemical Stability : Mg–Pd mixtures resist selenium volatilization in acidic media, suggesting the intermetallic’s robustness in harsh conditions .
Q & A
Q. What are the validated methods for synthesizing Magnesium–Palladium (1/1) with high purity?
Methodological Answer: To synthesize Magnesium–Palladium (1/1), use a co-precipitation approach under controlled stoichiometry. Prepare ultrapure stock solutions:
- Palladium stock solution : Dissolve 1 g of Pd metal in 20 mL water + 10 mL nitric acid, warm gently, cool, and dilute to 100 mL .
- Magnesium stock solution : Dissolve 1 g of Mg(NO₃)₂ in 40 mL water + 1 mL nitric acid, warm, cool, and dilute to 100 mL .
Mix 3 mL Pd stock and 2 mL Mg stock in a 10 mL flask with 2% HNO₃ to achieve a 1:1 molar ratio. Use atomic absorption spectroscopy (AAS) to verify purity, referencing standard preparations (e.g., 0.2–0.6 mg Mg/mL calibration curves with LaCl₃ as a matrix modifier) .
Q. Which characterization techniques are critical for verifying the structural integrity of Magnesium–Palladium (1/1)?
Methodological Answer: Combine spectroscopic and diffraction methods:
- X-ray diffraction (XRD) : Confirm crystallinity and phase purity by matching peaks to reference databases (e.g., ICDD PDF-4+).
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantify Mg:Pd ratios with ±0.5% precision.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., N₂ or Ar) to detect decomposition thresholds.
For reproducibility, conduct triplicate measurements and validate against independent methods like neutron scattering .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported catalytic activity data for Mg–Pd systems?
Methodological Answer: Address discrepancies using hybrid density functional theory (DFT) and experimental validation:
- Step 1 : Generate computational data (e.g., adsorption energies, activation barriers) for proposed catalytic pathways using models like GGA-PBE .
- Step 2 : Compare with experimental kinetic data (e.g., turnover frequencies from hydrogenation assays).
- Step 3 : Identify outliers via sensitivity analysis (e.g., variance in Pd surface coordination or Mg doping levels).
- Step 4 : Refine models by incorporating solvent effects (COnductor-like Screening MOdel, COSMO) or defects . Publish raw datasets and code to enable reproducibility .
Q. What methodologies optimize Mg–Pd (1/1) for hydrogen storage applications despite conflicting porosity data?
Methodological Answer: Employ a design-of-experiments (DoE) framework:
- Factor Screening : Vary synthesis parameters (e.g., temperature, reductant concentration) and measure BET surface area, pore size distribution, and H₂ adsorption isotherms.
- Contradiction Analysis : If porosity data conflicts (e.g., micropores vs. mesopores), use small-angle X-ray scattering (SAXS) to resolve hierarchical structures.
- Validation : Cross-check with in-situ X-ray photoelectron spectroscopy (XPS) to rule out surface oxidation artifacts . Report uncertainties in Supplementary Information, including raw adsorption/desorption cycles .
Q. How to design a robust experimental protocol for studying Mg–Pd (1/1) corrosion resistance in aqueous environments?
Methodological Answer: Adopt a tiered approach:
- Tier 1 : Electrochemical tests (potentiodynamic polarization, EIS) in 0.1 M HCl/NaOH to map pH-dependent corrosion rates.
- Tier 2 : Post-corrosion surface analysis via SEM-EDS to identify Mg leaching or Pd-rich passivation layers.
- Tier 3 : Validate with long-term immersion tests (28 days) and statistical analysis (ANOVA) to distinguish stochastic vs. systemic degradation . Include error margins for all electrochemical parameters (e.g., ±5 mV for corrosion potential) .
Data Management & Reproducibility
Q. What standards should govern data sharing for Mg–Pd (1/1) research to enhance reproducibility?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Raw Data : Deposit spectral datasets (XRD, XPS) in repositories like Zenodo or Figshare with unique DOIs.
- Code : Share DFT input/output files and analysis scripts on GitHub/GitLab.
- Metadata : Document synthesis conditions (e.g., HNO₃ concentration, heating rates) in machine-readable formats (JSON/XML) . For collaborative studies, use CRediT taxonomy to define roles (e.g., "data curation" vs. "formal analysis") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
